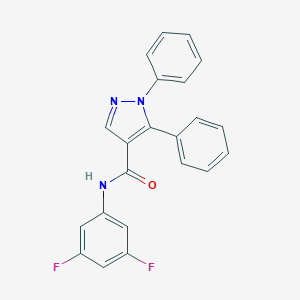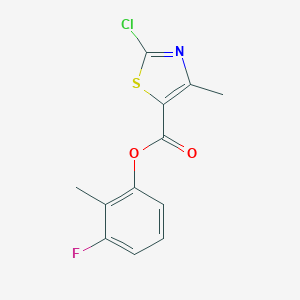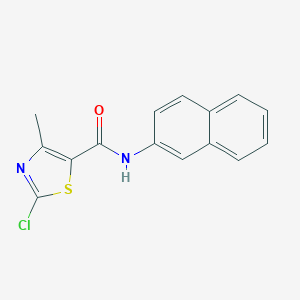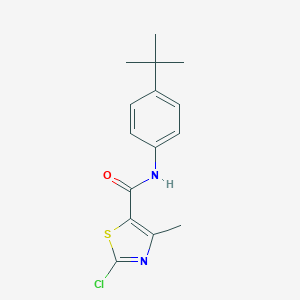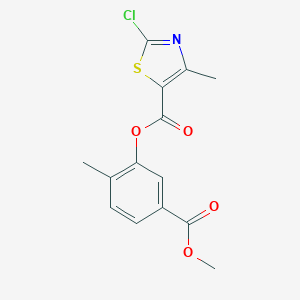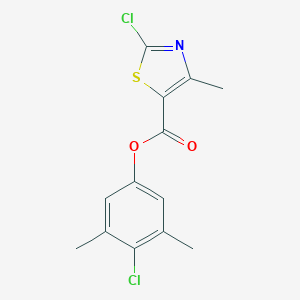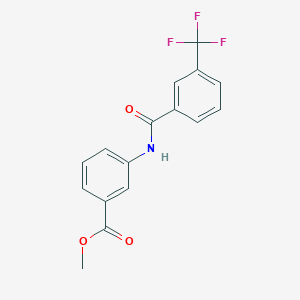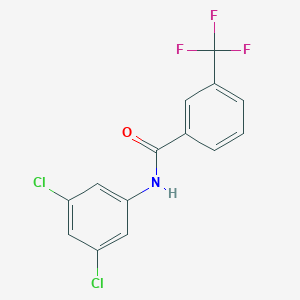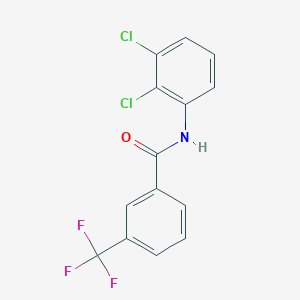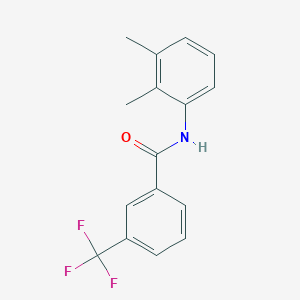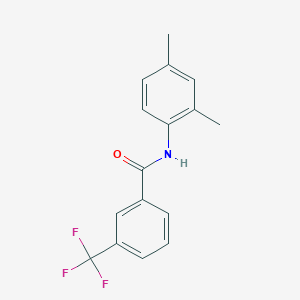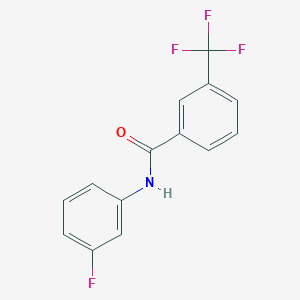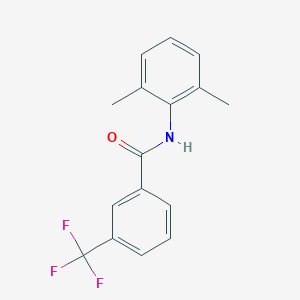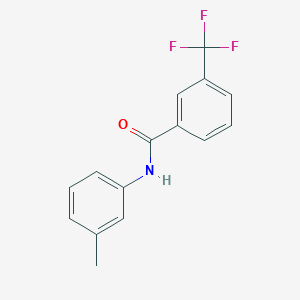![molecular formula C17H11F3N4OS B287452 Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, commonly known as MTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. MTT is a member of the triazole family of compounds and is known for its unique chemical properties that make it a valuable tool for researchers.
Wirkmechanismus
MTT exerts its biological effects through the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). MTT has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
MTT has been found to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. MTT has been shown to inhibit the production of various inflammatory mediators, including prostaglandins, cytokines, and chemokines. MTT has also been found to induce cell cycle arrest and apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
MTT is a valuable tool for researchers due to its unique chemical properties and biological activities. MTT is highly soluble in organic solvents and exhibits good stability under various experimental conditions. However, MTT has some limitations in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on MTT, including the development of new synthetic methods for MTT and its analogs, the elucidation of the molecular mechanisms of MTT's biological effects, and the evaluation of MTT's potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the safety and toxicity of MTT in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
MTT can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)phenylhydrazine with 4-bromo-2-fluoroanisole, followed by cyclization with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-bromo-2-fluoroanisole with 3-(trifluoromethyl)phenylisocyanate, followed by cyclization with sodium azide and sulfur.
Wissenschaftliche Forschungsanwendungen
MTT has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. MTT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Eigenschaften
Produktname |
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether |
|---|---|
Molekularformel |
C17H11F3N4OS |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
6-(3-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4OS/c1-25-13-7-3-5-11(9-13)15-23-24-14(21-22-16(24)26-15)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3 |
InChI-Schlüssel |
JTXVPFYGMHVVNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



